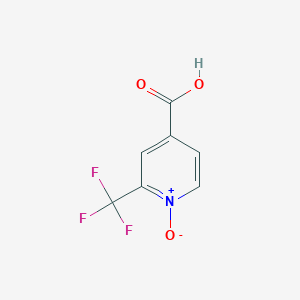
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline
Overview
Description
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications in Organic Reactions : Schiff base complexes derived from similar compounds like 2,6-dibenzhydryl-4-methylaniline have shown efficiency as catalysts in Suzuki coupling and alcohol oxidation reactions. These complexes, when treated with metal precursors, form mono- or dinuclear complexes that facilitate these reactions (Saxena & Murugavel, 2017).
Analysis in Mass Spectrometry : In mass spectrometry, product ions of compounds like N-(deoxyguanosin-O(6)-yl)-2-methylaniline have been studied to identify fragment ions and pathways. This helps in distinguishing structural isomers and exploring novel methodologies in mass spectrometric analysis (Chiarelli, Wu, Antunes, & Branco, 1999).
Exploration of Non-Linear Optical Properties : Studies involving similar compounds in the synthesis of analogs, like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have been conducted to explore their non-linear optical properties, reactivity, and structural features. These studies include Density Functional Theory (DFT) investigations, providing insights into molecular electrostatic potential and reactivity descriptors (Rizwan et al., 2021).
Involvement in Spin-Crossover Complexes : Compounds like 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives, which are structurally related, have been used in synthesizing iron complex salts. These complexes exhibit interesting properties such as intermolecular hydrogen bonding and spin-state transitions, relevant in materials science and molecular electronics (Roberts, Little, Kershaw Cook, & Halcrow, 2014).
Application in Hydrogen Bonding Studies : The study of self-assemblies involving partially fluorinated molecules like 1,4-bis(2,6-difluoropyridin-4-yl)benzene has led to insights into weak intermolecular hydrogen bonds. These studies help in understanding molecular orientations and self-assembly structures in supramolecular chemistry (Jin et al., 2017).
properties
IUPAC Name |
3-(2,6-difluoropyridin-4-yl)-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c1-7-2-3-9(15)6-10(7)8-4-11(13)16-12(14)5-8/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPYFPUJHBZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B8240207.png)
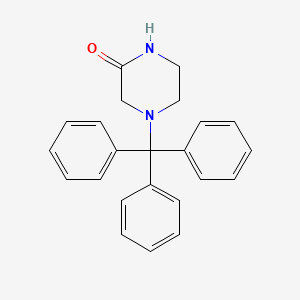
![tert-butyl N-[2-[[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methylamino]ethyl]-N-methylcarbamate](/img/structure/B8240226.png)
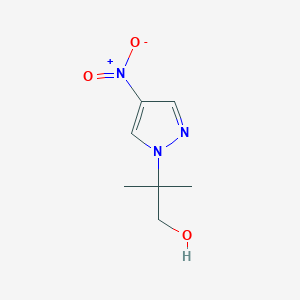
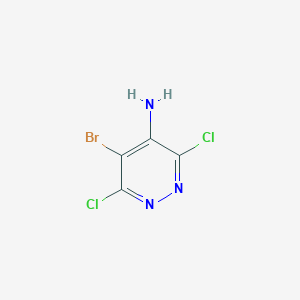
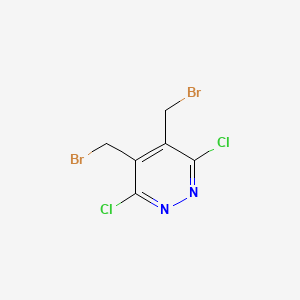
![Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)methylamino]pyridazine-3-carboxylate](/img/structure/B8240245.png)
![methyl (11R)-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-11-prop-2-enyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-6-carboxylate](/img/structure/B8240248.png)
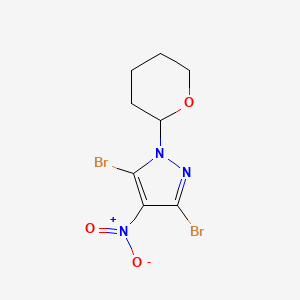
![7-bromo-N,N-bis(2-trimethylsilylethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B8240257.png)
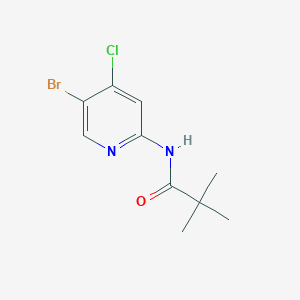
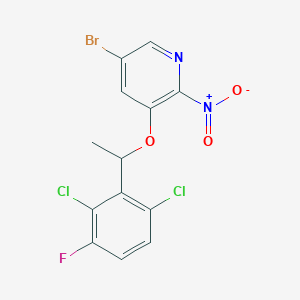
![2,2-difluoro-N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B8240292.png)
